5-Isopropylbicyclo[3.1.0]hexan-2-one
Description
Properties
CAS No. |
513-20-2 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
5-propan-2-ylbicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C9H14O/c1-6(2)9-4-3-8(10)7(9)5-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
MDDYCNAAAZKNAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CCC(=O)C1C2 |
boiling_point |
218.00 to 219.00 °C. @ 760.00 mm Hg |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-propan-2-ylbicyclo[3.1.0]hexan-4-one can be synthesized through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction is typically catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, resulting in good yields and high diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for 1-propan-2-ylbicyclo[3.1.0]hexan-4-one are not widely documented, the synthesis methods used in research laboratories can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-propan-2-ylbicyclo[3.1.0]hexan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Isopropylbicyclo[3.1.0]hexan-2-one is a bicyclic ketone with aromatic properties that is used in organic synthesis and medicinal chemistry. Its unique structure allows it to be used as an intermediate in synthesizing more complex molecules, such as pharmaceuticals and agrochemicals. Derivatives of this compound could potentially be used in fragrance formulations because of their pleasant odor.
Scientific Research Applications
- Organic Synthesis Due to its structure, this compound is used in organic synthesis as an intermediate to create more complex molecules. One notable reaction is the intramolecular addition of alkenes under basic conditions, which helps produce complex bicyclic structures. These transformations can lead to highly substituted products that can be further functionalized.
- Medicinal Chemistry This compound is used in medicinal chemistry because of its unique structural features.
- Production of trans- and cis-Sabinene Hydrates this compound can be used to produce novel compounds such as trans- and cis- spiro[5-isopropylbicyclo[3.1.0]hexane-2,2'-oxiranes]. These compounds are useful intermediates for producing trans-sabinene hydrate, which is used as an intensifier for spearmint or peppermint flavoring .
- Catalysis Aminodiols, diols, and triols have been applied as chiral catalysts in the reaction of diethylzinc and benzaldehyde with moderate to good selectivity .
Mechanism of Action
The mechanism of action of 1-propan-2-ylbicyclo[3.1.0]hexan-4-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Molecular Formula : C₇H₁₀O₂
Key Features :
- Contains an oxygen atom in the bicyclic framework (3-oxabicyclo system).
- Synthesized from furfural via a four-step process involving peroxidation, photoisomerization, and cyclization .
- Demonstrates insecticidal activity against pests like Acanthoscelides obtectus and Sitophilus zeamais, comparable to commercial pyrethroids .
2-Isopropyl-5-methyl-6-oxabicyclo[3.1.0]hexane-1-carbaldehyde
Molecular Formula : C₁₀H₁₄O₂
Key Features :
(1S,5S)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexane
Molecular Formula : C₁₀H₁₆
Key Features :
- Lacks a ketone group but includes a methylene substituent at position 4.
Analytical and Physicochemical Properties
Biological Activity
5-Isopropylbicyclo[3.1.0]hexan-2-one, commonly referred to as Sabina ketone, is an organic compound characterized by its unique bicyclic structure and ketone functional group. This article explores the biological activity of this compound, focusing on its metabolic pathways, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C₉H₁₄O
- Molecular Weight : 138.21 g/mol
- CAS Number : 513-20-2
- IUPAC Name : 5-(propan-2-yl)bicyclo[3.1.0]hexan-2-one
Biological Activity Overview
This compound has been detected in various natural sources, including herbs and spices, suggesting a potential role as a biomarker for dietary intake. Its biological activities are primarily associated with its metabolic effects and potential therapeutic applications.
Metabolic Pathways
Recent studies have identified that this compound is involved in several metabolic pathways, particularly in the context of acute coronary syndrome (ACS). A study utilizing plasma metabolomics revealed that this compound is differentially expressed in ACS patients compared to healthy controls, indicating its potential as a biomarker for cardiovascular health .
| Metabolite | M/Z | RT (min) | Type | VIP Value | Fold Change | p-value |
|---|---|---|---|---|---|---|
| This compound | 139.111 | 0.09 | [M + H]+ | 1.30839 | 1.119695 | 0.020492 |
| Acetoin | 89.060 | 2.35 | [M + H]+ | 2.73485 | 0.767718 | 0.000157 |
| D-fructofuranose | 179.056 | 2.99 | [M – H]– | 2.43371 | 1.460485 | 1.25E-06 |
Therapeutic Potential
The unique structural features of this compound suggest several potential therapeutic applications:
- Anti-inflammatory Properties : Preliminary studies indicate that compounds with similar bicyclic structures exhibit anti-inflammatory effects, which could extend to Sabina ketone.
- Antimicrobial Activity : Some derivatives of bicyclic ketones have shown promise in antimicrobial assays, suggesting that further exploration of Sabina ketone could yield beneficial results.
Case Study 1: Cardiovascular Health
A study conducted on patients with acute coronary syndrome highlighted the differential expression of metabolites, including Sabina ketone, which correlated with disease severity . The findings suggest that monitoring levels of this compound could provide insights into cardiovascular health and disease progression.
Case Study 2: Dietary Intake Biomarker
Research has indicated that Sabina ketone may serve as a biomarker for the consumption of certain herbs and spices . This association opens avenues for further research into dietary influences on health outcomes.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Key signals include the carbonyl carbon (δ ~210 ppm) and cyclopropane protons (δ 1.2–2.5 ppm, split due to ring strain). The isopropyl group shows characteristic doublets (δ ~0.9–1.1 ppm) and a septet (δ ~2.3 ppm) .
- IR Spectroscopy : Strong C=O stretch (~1740 cm⁻¹) and C-H bending in the bicyclic framework (~1450 cm⁻¹) confirm the ketone and strained ring system .
- GC-MS : Retention indices (e.g., 967.9–1155.7 on non-polar columns) and molecular ion peaks (m/z 138 [M⁺]) aid in purity assessment .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.
How does the bicyclo[3.1.0] framework influence the compound’s reactivity in ring-opening reactions?
Advanced Research Focus
The fused cyclopropane ring introduces significant strain (~27 kcal/mol), favoring ring-opening via nucleophilic attack or thermal rearrangement:
- Acid-catalyzed hydrolysis : Yields linear ketones or alcohols depending on conditions (e.g., H₂SO₄ vs. HCl) .
- Photochemical rearrangement : Under UV light, the compound undergoes [3,3]-sigmatropic shifts to form endo-phenyl derivatives, driven by strain relief .
Methodological Note : Monitor reaction kinetics using in-situ FTIR or NMR to track intermediate formation.
What computational methods predict stereochemical outcomes in derivatives of this compound?
Q. Advanced Research Focus
Q. Data Example :
| Method | Dihedral Angle (°) | ΔG‡ (kcal/mol) |
|---|---|---|
| B3LYP/6-31G(d) | 15.2 | 18.7 |
| M06-2X/cc-pVTZ | 14.8 | 19.3 |
How can gas chromatography conditions be optimized for analyzing this compound in essential oils?
Q. Applied Research Focus
Q. Retention Data :
| Column | Retention Index | Reference |
|---|---|---|
| DB-5 | 967.9 | |
| HP-INNOWax | 1155.7 |
What in vitro models are suitable for studying the metabolic fate of this compound?
Q. Advanced Research Focus
- Hepatic microsomes : Incubate with NADPH to assess cytochrome P450-mediated oxidation. Monitor metabolites via LC-MS/MS .
- Hepatocyte cultures : Use primary human hepatocytes to evaluate phase II conjugation (e.g., glucuronidation) .
Q. Key Metabolites :
- Primary : Hydroxylated derivatives at the isopropyl or cyclopropane positions.
- Secondary : Glucuronide conjugates (detectable at m/z 314 [M+176]⁻).
How do structural modifications (e.g., fluorination) alter the physicochemical properties of bicyclo[3.1.0]hexan-2-one derivatives?
Q. Advanced Research Focus
- Fluorination at C6 : Increases logP (e.g., 6,6-difluoro derivative: logP = 2.1 vs. 1.5 for parent) and metabolic stability .
- Methyl vs. isopropyl substitution : Larger substituents reduce solubility in polar solvents (e.g., H₂O solubility drops from 1.2 mg/mL to 0.3 mg/mL) .
Methodological Note : Use QSPR models to predict solubility and bioavailability from substituent electronic parameters (σ, π).
What strategies resolve contradictions in reported biological activities of Sabina ketone analogs?
Q. Advanced Research Focus
- Dose-response studies : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects .
- Target deconvolution : Use CRISPR-Cas9 knockout libraries or proteomic profiling to pinpoint interacting enzymes .
Case Study : Discrepancies in antifungal activity (IC₅₀ = 10 μM vs. 50 μM) were resolved by standardizing culture media pH and inoculum size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
